![molecular formula C14H20O2 B12282641 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound features a cyclobutyl ring substituted with a benzyloxymethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative . This intermediate can then be reduced to yield the desired compound. Another approach involves the use of the Mitsunobu reaction, where trans-3-(benzyloxymethyl)cyclobutan-1-ol reacts with various pyrimidine derivatives under standard conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated by its unique structural features, which enable it to bind to specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: This compound features a similar cyclobutyl ring but with different functional groups.
1-[cis-3-(hydroxymethyl)cyclobutyl]uracil: Another cyclobutyl derivative with distinct biological activities.
Uniqueness
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is unique due to its specific combination of a benzyloxymethyl group and an ethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[3-(phenylmethoxymethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C14H20O2/c1-11(15)14-7-13(8-14)10-16-9-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
InChI Key |
WBHXFYNRMMEHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



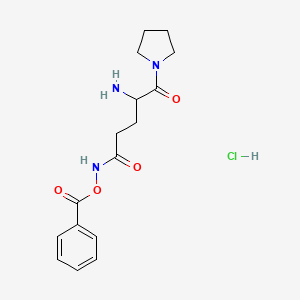
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
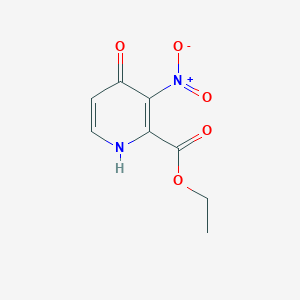
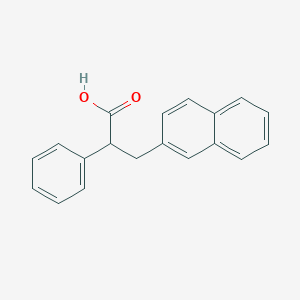
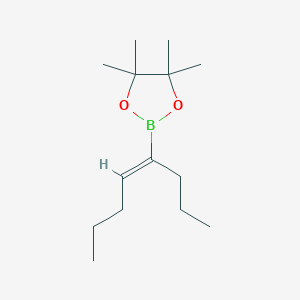
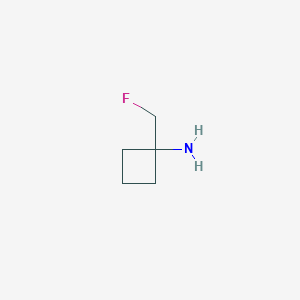
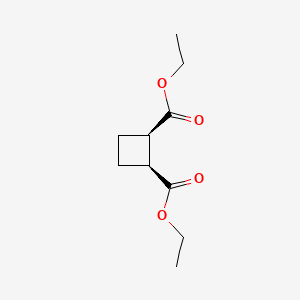

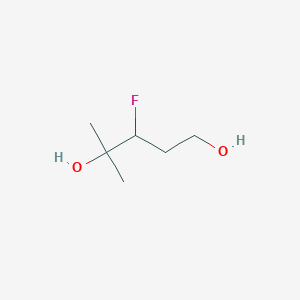

![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
